molecular formula C27H27ClF3N3O3S B11112420 N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide

Cat. No.: B11112420
M. Wt: 566.0 g/mol
InChI Key: YZBMTMJFBMHCAL-UHFFFAOYSA-N
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Description

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide is a complex organic compound with a unique structure that includes a piperazine ring, a benzyl group, and a sulfonamide moiety

Preparation Methods

The synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that result in the desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Compared to other similar compounds, N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C27H27ClF3N3O3S

Molecular Weight

566.0 g/mol

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C27H27ClF3N3O3S/c1-20-7-10-23(11-8-20)38(36,37)34(22-9-12-25(28)24(17-22)27(29,30)31)19-26(35)33-15-13-32(14-16-33)18-21-5-3-2-4-6-21/h2-12,17H,13-16,18-19H2,1H3

InChI Key

YZBMTMJFBMHCAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=CC(=C(C=C4)Cl)C(F)(F)F

Origin of Product

United States

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